2,2,2-Trifluorethylacetat

Übersicht

Beschreibung

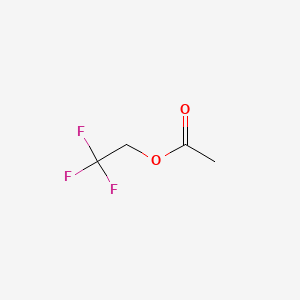

Trifluoroethyl acetate is an organic compound with the chemical formula C5H7F3O2. It is a colorless liquid with a characteristic odor and is known for its applications in various fields, including organic synthesis and industrial processes. The compound is part of the trifluoroacetate group and is characterized by the presence of a trifluoromethyl group attached to an acetate moiety .

Wissenschaftliche Forschungsanwendungen

Herstellung von Dimethyl(3,3,3-trifluor-2,2-dihydroxypropyl)phosphonat

2,2,2-Trifluorethylacetat wird bei der Herstellung von Dimethyl(3,3,3-trifluor-2,2-dihydroxypropyl)phosphonat verwendet . Diese Verbindung könnte potenzielle Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie und der Materialwissenschaften haben.

Einsatz in Lithium-Ionen-Batterien

Es gibt Forschungsergebnisse, die darauf hindeuten, dass this compound als Elektrolytlösungsmittel für Lithium-Ionen-Batterien verwendet werden könnte . Die einzigartigen Eigenschaften dieser Verbindung könnten die Leistung und Sicherheit dieser Batterien möglicherweise verbessern.

Hydrierungskatalysator

Es wurde berichtet, dass 2,2,2-Trifluorethyltrifluorethylacetat im Hydrierungsprozess verwendet wird . Es wird durch einen anionischen Tris-Phosphin-Rutheniumhydrid-Komplex katalysiert. Dieser Prozess könnte in verschiedenen industriellen Anwendungen wichtig sein, einschließlich der Produktion von Feinchemikalien und Pharmazeutika.

Löslichkeitseigenschaften

This compound ist in Wasser löslich (16 g/L bei 25 °C) . Diese Eigenschaft macht es

Wirkmechanismus

Target of Action

The primary target of 2,2,2-Trifluoroethyl acetate (TFEAc) is the lithium-ion battery. It serves as an electrolyte solvent in these batteries .

Mode of Action

TFEAc interacts with lithium ions in the battery. The weak solvation ability of TFEAc (predicted Gutmann donor number of 9.1) leads to the formation of contact ion pair complexes [Li (TFEAc) 2 (TFSA)] in binary LiTFSA/TFEAc solutions . The addition of ethylene carbonate (EC) to the TFEAc electrolyte changes the structure of the lithium-ion complex. Lithium ions coordinate with each TFEAc, EC, and TFSA component to produce [Li (TFEAc) (EC) (TFSA)] as the main species .

Biochemical Pathways

The lithium ions interact with the TFEAc in the electrolyte solution, affecting the battery’s electrochemical and structural characteristics .

Pharmacokinetics

TFEAc has a molecular weight of 142.08, a density of 1.258 g/cm3, and a boiling point of 78 °C . It is soluble in water (16 g/L at 25°C) and organic solvents such as alcohols and ethers .

Result of Action

The use of TFEAc as an electrolyte solvent in lithium-ion batteries results in improved cycle life and C-rate of a NMC622/graphite cell when cycled at -20 °C and -40 °C, respectively . In addition to superior low-temperature performance, the electrolyte is nonflammable and tolerant for high voltage charging, all owing to its fluorine content .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TFEAc. For example, it is flammable and should be kept away from sources of ignition . It also has a certain volatility, so inhalation or skin contact should be avoided during handling . Its placement and use should be away from fire and heat sources . Proper storage is necessary to avoid reactions with oxidizers, strong acids, or strong bases .

Biochemische Analyse

Biochemical Properties

2,2,2-Trifluoroethyl acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to form complexes with Lewis bases through hydrogen bonding, which can influence the stability and activity of these biomolecules . The compound’s trifluoroethyl group can also participate in nucleophilic substitution reactions, making it a versatile reagent in biochemical studies.

Cellular Effects

The effects of 2,2,2-Trifluoroethyl acetate on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of specific enzymes and proteins, leading to changes in cellular activities. For example, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoroethyl acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s trifluoroethyl group can interact with active sites of enzymes, altering their catalytic activity. Additionally, 2,2,2-Trifluoroethyl acetate can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoroethyl acetate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2,2,2-Trifluoroethyl acetate can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoroethyl acetate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Toxic or adverse effects have been observed at high doses, including potential damage to specific tissues or organs. It is important to determine the threshold effects and safe dosage levels in animal studies to avoid toxicity .

Metabolic Pathways

2,2,2-Trifluoroethyl acetate is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing the overall metabolic flux. The compound’s trifluoroethyl group can be metabolized through oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic pathways can affect the levels of specific metabolites within the cell, thereby influencing cellular function .

Transport and Distribution

The transport and distribution of 2,2,2-Trifluoroethyl acetate within cells and tissues are crucial for its biochemical activity. The compound can be transported through specific transporters or binding proteins, which can influence its localization and accumulation. The distribution of 2,2,2-Trifluoroethyl acetate within different cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoroethyl acetate is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Trifluorethylacetat kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Trifluoressigsäure mit Ethanol in Gegenwart eines sauren Katalysators wie Schwefelsäure. Die Reaktion verläuft wie folgt:

CF3COOH+C2H5OH→CF3COOC2H5

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWSJJBOQDKOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193609 | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-95-1 | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN07RVL78U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2,2,2-Trifluoroethyl acetate in lithium-ion batteries?

A1: 2,2,2-Trifluoroethyl acetate (TFEA) shows promise as a solvent in electrolytes for lithium-ion batteries, particularly for applications requiring high voltage and improved safety. Research suggests that TFEA-containing electrolytes can enhance the stability of LiNi0.8Mn0.1Co0.1O2 cathodes at high voltages (3.0-4.5 V) [, ]. This improved stability is attributed to the formation of a more robust cathode/electrolyte interface that mitigates detrimental side reactions. Additionally, the non-combustible nature of TFEA contributes to the overall safety of the battery system []. Further research highlights the potential of TFEA in enabling fast-charging Li-ion batteries due to its low viscosity and weak solvation properties [, ].

Q2: How does the fluorination of ethyl acetate impact its properties as an electrolyte solvent?

A2: Fluorination significantly alters the properties of ethyl acetate, making it more suitable for lithium-ion battery applications. Specifically, fluorination adjacent to the carbonyl group in 2,2,2-Trifluoroethyl acetate (TFEA) leads to a reduced electron density on the carbonyl oxygen []. This weaker Lewis basicity results in weaker binding with Li+ ions, enhancing Li+ diffusivity at low temperatures compared to conventional carbonate electrolytes [].

Q3: Can 2,2,2-Trifluoroethyl acetate be used to synthesize other valuable chemicals?

A3: Yes, 2,2,2-Trifluoroethyl acetate can be used as a reagent in organic synthesis. One example is its application in the synthesis of [15N]-labeled acetamide and acetonitrile []. This method utilizes the reaction of 2,2,2-Trifluoroethyl acetate with 15NH4OH, leading to high yields of the labeled products [].

Q4: What spectroscopic techniques are useful for studying reactions involving 2,2,2-Trifluoroethyl acetate?

A4: Both high-resolution and medium-resolution NMR spectroscopy are valuable tools for studying reactions involving 2,2,2-Trifluoroethyl acetate. For instance, 1H and 19F medium-resolution NMR (MR-NMR) can be used for online reaction monitoring of the esterification of 2,2,2-trifluoroethanol with acetic acid to produce 2,2,2-Trifluoroethyl acetate []. This technique allows for real-time analysis of the reaction mixture without the need for invasive sampling procedures [].

Q5: What are the known fragmentation pathways of the 2,2,2-Trifluoroethyl acetate ion in mass spectrometry?

A5: Mass spectrometry studies, specifically using mass-analyzed ion kinetic energy (MIKE) spectrometry, reveal that the metastable ion of 2,2,2-Trifluoroethyl acetate ([M+H]+) decomposes primarily through the loss of HF []. This elimination reaction occurs via a 1,2-elimination mechanism, resulting in the formation of a characteristic fragment ion [].

Q6: Are there any environmental concerns associated with 2,2,2-Trifluoroethyl acetate?

A6: While 2,2,2-Trifluoroethyl acetate offers several advantages in lithium-ion batteries and chemical synthesis, it's crucial to consider its environmental impact. One study investigated the Henry's law constant and hydrolysis rate of 2,2,2-Trifluoroethyl acetate to understand its behavior in the atmosphere and water bodies []. This information is essential for assessing its potential environmental risks and developing appropriate mitigation strategies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)